(R)-1-(3-Bromo-4-chlorophenyl)-2-methoxyethanamine
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Overview
Description
®-1-(3-Bromo-4-chlorophenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of a bromine and chlorine atom on the phenyl ring, along with a methoxy group and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-4-chlorophenyl)-2-methoxyethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-chlorophenol, which is then converted to 3-bromo-4-chlorobenzyl chloride through a chlorination reaction.
Formation of Intermediate: The benzyl chloride intermediate is then reacted with methoxyethanol in the presence of a base to form the corresponding ether.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-Bromo-4-chlorophenyl)-2-methoxyethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(3-Bromo-4-chlorophenyl)-2-methoxyethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(3-Bromo-4-chlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-chlorophenyl)(isobutyl)sulfane
- 4-Bromo-3-chlorophenylmethanamine
Uniqueness
®-1-(3-Bromo-4-chlorophenyl)-2-methoxyethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the methoxyethanamine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H11BrClNO |
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Molecular Weight |
264.54 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-4-chlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11BrClNO/c1-13-5-9(12)6-2-3-8(11)7(10)4-6/h2-4,9H,5,12H2,1H3/t9-/m0/s1 |
InChI Key |
OTMOBLXCXLWFOV-VIFPVBQESA-N |
Isomeric SMILES |
COC[C@@H](C1=CC(=C(C=C1)Cl)Br)N |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)Cl)Br)N |
Origin of Product |
United States |
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